Methyl 4-bromo-6-methoxypicolinate Methyl 4-bromo-6-methoxypicolinate
Brand Name: Vulcanchem
CAS No.: 1256789-39-5
VCID: VC5326490
InChI: InChI=1S/C8H8BrNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3
SMILES: COC1=CC(=CC(=N1)C(=O)OC)Br
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06

Methyl 4-bromo-6-methoxypicolinate

CAS No.: 1256789-39-5

Cat. No.: VC5326490

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-6-methoxypicolinate - 1256789-39-5

Specification

CAS No. 1256789-39-5
Molecular Formula C8H8BrNO3
Molecular Weight 246.06
IUPAC Name methyl 4-bromo-6-methoxypyridine-2-carboxylate
Standard InChI InChI=1S/C8H8BrNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3
Standard InChI Key AAWIADLBEITCEV-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=N1)C(=O)OC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 4-bromo-6-methoxypicolinate belongs to the picolinate family, which consists of pyridine derivatives with a carboxylate ester group at the 2-position. The compound’s structure features:

  • A bromine atom at the 4-position, which enhances electrophilicity and facilitates substitution reactions.

  • A methoxy group (-OCH3_3) at the 6-position, contributing electron-donating effects that modulate the pyridine ring’s electronic properties.

  • A methyl ester (-COOCH3_3) at the 2-position, which stabilizes the molecule and influences its solubility.

The IUPAC name, methyl 4-bromo-6-methoxypyridine-2-carboxylate, reflects this substitution pattern . The SMILES notation COC(=O)C1=NC(OC)=CC(Br)=C1 provides a precise representation of its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H8BrNO3\text{C}_8\text{H}_8\text{BrNO}_3
Molecular Weight246.06 g/mol
XLogP32.03
Topological Polar Surface Area48.42 Ų
Hydrogen Bond Acceptors4

Synthesis and Production

Synthetic Routes

The synthesis of methyl 4-bromo-6-methoxypicolinate typically involves bromination and esterification steps. A reported method utilizes tert-butyl nitrite and copper(II) bromide in acetonitrile under controlled temperatures (40–80°C) .

Procedure Overview:

  • Bromination: 4-Amino-6-methoxy-picolinate is treated with tert-butyl nitrite and copper(II) bromide, leading to diazotization and subsequent bromine substitution.

  • Workup: The reaction mixture is quenched in ice water, and the precipitate is filtered, washed, and purified via chromatography.

This method achieves a 56% yield, with the product confirmed by mass spectrometry (m/z=246m/z = 246, corresponding to [M+H]+^+) .

Table 2: Synthesis Conditions and Outcomes

ParameterDetail
Reagentstert-Butyl nitrite, CuBr2_2
SolventAcetonitrile
Temperature40–80°C
Yield56%
PurificationColumn chromatography (PE/EtOAc)

Physicochemical Properties

Solubility and Partitioning

Methyl 4-bromo-6-methoxypicolinate exhibits moderate solubility in organic solvents such as ethyl acetate and dichloromethane. Computed solubility values include:

  • ESOL: 0.401 mg/mL (logS=2.79\log S = -2.79)

  • Ali: 0.521 mg/mL (logS=2.67\log S = -2.67) .

The compound’s LogP (octanol-water partition coefficient) of 2.03 indicates moderate lipophilicity, favoring membrane permeability .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ester C=O stretch (~1700 cm1^{-1}), aromatic C-Br stretch (~600 cm1^{-1}), and methoxy C-O stretch (~1250 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR would show signals for the methoxy group (~3.9 ppm), aromatic protons, and ester methyl group (~3.8 ppm).

Chemical Reactivity

Electrophilic Substitution

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with morpholine in the presence of a palladium catalyst could yield 4-morpholino derivatives.

Coupling Reactions

Applications in Research

Medicinal Chemistry

Methyl 4-bromo-6-methoxypicolinate serves as a building block for kinase inhibitors and antimicrobial agents. Its bromine and methoxy groups allow precise modifications to enhance binding affinity to target proteins.

Material Science

The compound’s aromatic system and halogen atom make it suitable for synthesizing liquid crystals and coordination polymers, where its planarity and electronic properties are advantageous.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundKey DifferencesReactivity Implications
Methyl 4-bromo-6-methylpicolinateMethyl vs. methoxy groupAltered electronic effects
Methyl 4-bromo-6-fluoropicolinateFluorine vs. methoxyEnhanced electrophilicity

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